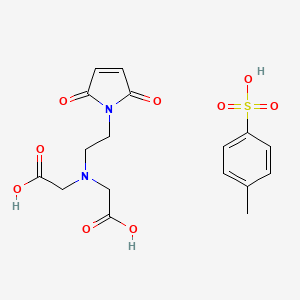

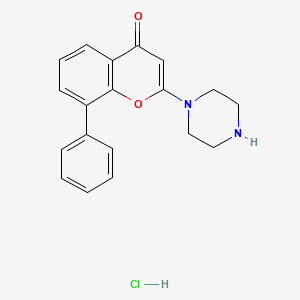

![molecular formula C20H29BrN2O3 B3115150 (S)-[(2S,4S,5R)-5-乙基-1-氮杂双环[2.2.2]辛-2-基]-(6-甲氧基喹啉-4-基)甲醇;水合物;氢溴化物 CAS No. 207386-86-5](/img/structure/B3115150.png)

(S)-[(2S,4S,5R)-5-乙基-1-氮杂双环[2.2.2]辛-2-基]-(6-甲氧基喹啉-4-基)甲醇;水合物;氢溴化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound (S)-[(2S,4S,5R)-5-Ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrobromide is a complex organic molecule. It has a CAS Number of 56-54-2 and a molecular weight of 342.44 . It is also known as a cinchona alkaloid .

Molecular Structure Analysis

The compound has a complex structure with several functional groups. It includes an azabicyclo[2.2.2]octane ring, a quinoline ring, and a methoxy group . The exact structure can be represented by the InChI string or a SMILES string .Its average mass is 324.418 and its mono-isotopic mass is 324.18378 .

科学研究应用

合成和表征

已经对与所讨论化学物质相关的结构的新型化合物的合成和表征进行了研究。例如,报道了头孢菌素衍生物的合成和综合 NMR 表征,这些衍生物可用作含氨基广泛药物的载体。这些衍生物展示了氮杂双环化合物在药物递送系统中的多功能性 (Blau 等人,2008 年)。

此外,还对含有抗疟疾奎宁作为配体的聚合锌(II)配合物的合成、表征和晶体结构进行了研究。这项研究阐明了此类配合物的结构和电子性质,有助于理解它们在药物化学中的潜在应用 (Obaleye 等人,2007 年)。

潜在应用

一些研究重点关注具有相似结构的化合物在各个领域的潜在应用,例如抗菌活性。例如,合成并评估了基于辛可尼丁的丙烯酸和甲基丙烯酸均聚物的抗菌活性,证明了这些化合物在开发新型抗菌材料中的潜力 (Kumar 等人,2017 年)。

在另一个实例中,详细介绍了用于正电子发射断层扫描 (PET) 成像的加压素受体 V1a 配体的开发。这项研究强调了此类化合物在推进诊断成像技术中的重要性,可能有助于诊断和治疗与加压素受体相关的疾病 (Naik 等人,2017 年)。

安全和危害

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the azabicyclo[2.2.2]octane ring system followed by the attachment of the quinoline moiety and the final step involves the formation of the hydrobromide salt.", "Starting Materials": [ "Ethylamine", "2,4,5-trioxopentanoic acid", "4-methoxybenzaldehyde", "6-methoxyquinoline", "Hydrobromic acid", "Sodium hydroxide", "Sodium borohydride", "Acetic acid", "Methanol", "Diethyl ether", "Chloroform" ], "Reaction": [ "Step 1: Synthesis of azabicyclo[2.2.2]octane ring system", "a. Ethylamine is reacted with 2,4,5-trioxopentanoic acid to form the corresponding amide.", "b. The amide is reduced with sodium borohydride to form the azabicyclo[2.2.2]octane ring system.", "Step 2: Attachment of quinoline moiety", "a. 4-methoxybenzaldehyde is reacted with 6-methoxyquinoline in the presence of acetic acid to form the corresponding imine.", "b. The azabicyclo[2.2.2]octane ring system is added to the imine and the mixture is heated to form the final product.", "Step 3: Formation of hydrobromide salt", "a. The final product is dissolved in methanol and hydrobromic acid is added to form the hydrobromide salt.", "b. The salt is isolated by filtration and washed with diethyl ether and chloroform." ] } | |

CAS 编号 |

207386-86-5 |

分子式 |

C20H29BrN2O3 |

分子量 |

425.4 g/mol |

IUPAC 名称 |

(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrobromide |

InChI |

InChI=1S/C20H26N2O2.BrH.H2O/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;;/h4-6,8,11,13-14,19-20,23H,3,7,9-10,12H2,1-2H3;1H;1H2/t13-,14-,19-,20+;;/m0../s1 |

InChI 键 |

IWSVSZYIGVGHCN-HZQSTTLBSA-N |

手性 SMILES |

CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)O.O.Br |

SMILES |

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O.O.Br |

规范 SMILES |

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O.O.Br |

物理描述 |

Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS] |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-hydroxy-3-[(2S)-2-piperidyl]azetidin-1-yl]-(2,3,4-trifluorophenyl)methanone;hydrochloride](/img/structure/B3115068.png)

![(1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)](/img/structure/B3115081.png)

![(1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)](/img/structure/B3115087.png)

![ethyl 2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetate](/img/structure/B3115091.png)

![(3aR,5S,6aR)-2,2-Dimethyl-5-((S)-oxiran-2-yl)tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B3115130.png)

![1-(4'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene](/img/structure/B3115158.png)